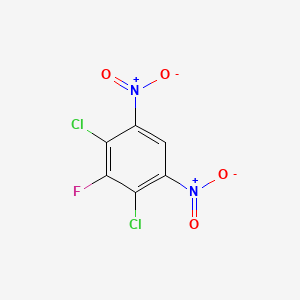
2,4-ジクロロ-3-フルオロ-1,5-ジニトロベンゼン
説明
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is a useful research compound. Its molecular formula is C6HCl2FN2O4 and its molecular weight is 254.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
2,4-ジクロロ-3-フルオロ-1,5-ジニトロベンゼン: は、有機合成において貴重な化合物です。反応性の高いニトロ基とハロゲン化物を持つため、複雑な分子の合成の前駆体として役立ちます。 これらの官能基は様々な置換反応を起こすことができ、分子に様々な置換基を導入することができます .
医薬品研究
医薬品研究では、この化合物は様々な薬物の合成の中間体として利用されています。 この化合物は様々な誘導体に変換することができるため、新規医薬品の開発、特に新規抗生物質や抗炎症剤の開発において汎用性の高い出発物質となっています .
材料科学
この化合物のユニークな構造は、特定の特性を持つ新素材の開発のために材料科学で研究されています。 研究者たちは、この化合物をポリマーやコーティングに組み込むことで、耐久性と耐薬品性を向上させる研究を行っています .
分析化学
2,4-ジクロロ-3-フルオロ-1,5-ジニトロベンゼン: は、分析化学において誘導体化剤として役割を果たしています。 この化合物は、他の化合物を修飾するために使用され、クロマトグラフィーや分光法などの様々な分析技術において、より検出可能または定量可能になります .
生化学
生化学では、この化合物はタンパク質構造の研究に使用されます。この化合物は、タンパク質中のアミノ酸と反応し、これらの生体分子の同定と配列決定を可能にします。 これは、タンパク質の機能と相互作用を理解するために不可欠です .
環境への応用
環境科学における直接的な応用はあまり文献化されていませんが、2,4-ジクロロ-3-フルオロ-1,5-ジニトロベンゼンのような化合物は、その環境への影響について研究することができます。 研究では、その分解生成物、環境中での残留性、潜在的な毒性などが注目されています .
作用機序
Target of Action
Similar compounds such as 1-fluoro-2,4-dinitrobenzene are known to react with the amino group in amino acids .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a process of nucleophilic substitution or free radical reactions .
Biochemical Pathways
It is known that similar compounds can affect the synthesis of proteins by reacting with amino acids .
Pharmacokinetics
Its molecular weight of 25499 may influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the properties of similar compounds, it may result in the formation of dinitrophenyl-amino acids .
生化学分析
Biochemical Properties
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as bacterial luciferase, where it acts as an inhibitor by modifying the enzyme’s active site . This compound also interacts with other biomolecules, including proteins and peptides, by forming covalent bonds with amino acid residues, thereby altering their structure and function .
Cellular Effects
The effects of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, it has been shown to inhibit the activity of mitochondrial enzymes, leading to changes in cellular metabolism . Additionally, this compound can induce oxidative stress, affecting cell viability and function.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. The compound’s nitro groups are particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules . This interaction can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with persistent changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage level triggers a marked increase in toxic effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2FN2O4/c7-4-2(10(12)13)1-3(11(14)15)5(8)6(4)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWPJSAGYIDQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



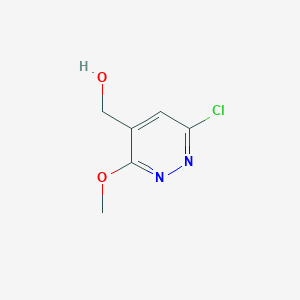
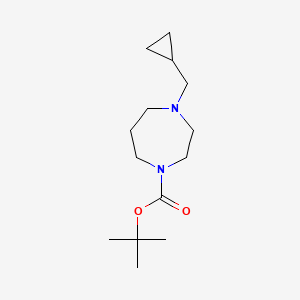
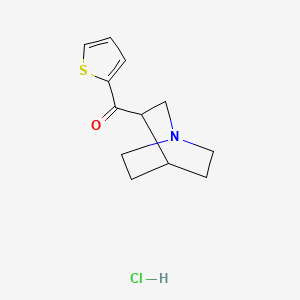

![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)
![4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline](/img/structure/B1472093.png)

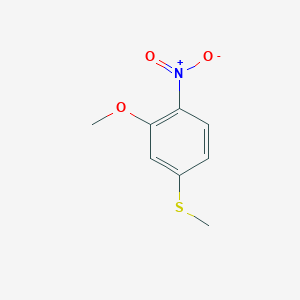
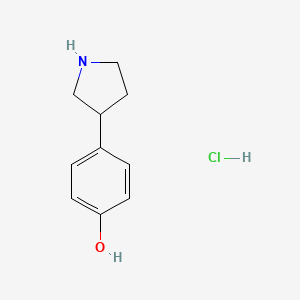
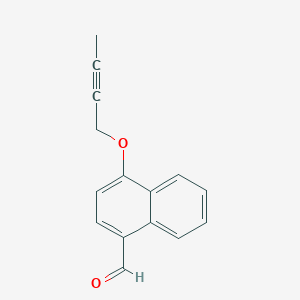
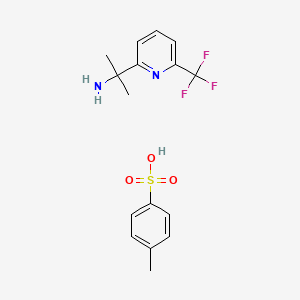
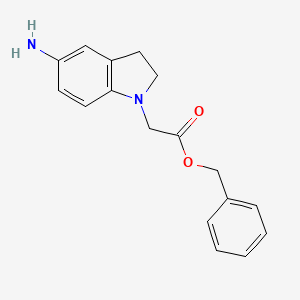
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)
